molecular formula C14H18N2O3S2 B5459982 N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide

Cat. No. B5459982
M. Wt: 326.4 g/mol
InChI Key: JTCLXTKQYIHJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to a class of compounds known as benzothiophenes, which have been shown to have various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide acts as an agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a receptor that is involved in various physiological processes, including memory, learning, and inflammation. Activation of the α7nAChR by N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. These effects include improved cognitive function, reduced inflammation, and neuroprotection. N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide has also been shown to have analgesic and anti-inflammatory effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide in lab experiments is its specificity for the α7nAChR. This allows researchers to study the effects of α7nAChR activation in a controlled manner. However, one of the limitations of using N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide. One area of research is the development of more potent analogs of N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide that can be used in experimental settings. Another area of research is the investigation of the potential therapeutic applications of N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide in other fields of medicine, such as pain management and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide and its effects on various physiological processes.

Synthesis Methods

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-1-benzothiophene-2-carboxylic acid with dimethylamine and sulfonyl chloride. The resulting product is then purified using various chromatographic techniques to obtain the final compound.

Scientific Research Applications

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide is its potential use in the treatment of Alzheimer's disease. Studies have shown that N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-3-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-10-11-6-4-5-7-12(11)20-13(10)14(17)15-8-9-21(18,19)16(2)3/h4-7H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLXTKQYIHJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)NCCS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.